molecular formula C11H20N2O4 B8189885 (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid

(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid

Cat. No.: B8189885
M. Wt: 244.29 g/mol
InChI Key: GRWVAUGJTCEIBI-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 4-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid typically involves the protection of the amino group using a Boc group. One common method involves the reaction of 4-amino-piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or activated esters.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted piperidine derivatives.

    Deprotection Reactions: 4-Amino-piperidine-3-carboxylic acid.

    Coupling Reactions: Peptide derivatives.

Scientific Research Applications

(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is primarily related to its ability to act as a precursor or intermediate in chemical reactions. The Boc-protected amino group provides stability during synthetic transformations, allowing for selective reactions at other functional sites. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-3-Amino-4-methoxypentanoic acid hydrochloride
  • (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid
  • tert-Butyloxycarbonyl-protected amino acids (Boc-AAILs)

Uniqueness

(3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a carboxylic acid functional group. This combination allows for selective reactions and the formation of diverse derivatives, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

(3R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWVAUGJTCEIBI-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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